N-(3-chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide
Description
N-(3-chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide is a biamide derivative characterized by a 3-chloro-4-fluorophenyl group and a 2-hydroxyethyl moiety attached to a 4-(trifluoromethyl)phenyl ring, linked via an ethanediamide (oxalamide) backbone. This compound shares structural motifs common in agrochemicals and pharmaceuticals, where trifluoromethyl groups enhance lipophilicity and metabolic stability, while halogen substituents (Cl, F) improve target binding and bioavailability .
Structural confirmation typically relies on NMR, LC-MS, and elemental analysis .
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF4N2O3/c18-12-7-11(5-6-13(12)19)24-16(27)15(26)23-8-14(25)9-1-3-10(4-2-9)17(20,21)22/h1-7,14,25H,8H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSXDANQQXSNCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that compounds similar to N-(3-chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide exhibit promising anticancer properties. For instance, derivatives of similar structures have been synthesized and tested for their efficacy against various cancer cell lines. Studies have shown that modifications in the chemical structure can enhance the potency of these compounds against specific cancer types, making them potential candidates for drug development in oncology .
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity. Related compounds have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. This suggests that N-(3-chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide could be explored further as a lead compound for developing new antimicrobial agents .
Agricultural Sciences
1. Pesticide Development
There is growing interest in utilizing this compound in the formulation of pesticides. The structural characteristics of N-(3-chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide allow it to interact effectively with biological systems in pests, potentially leading to the development of more effective pest control agents. Research has focused on its ability to disrupt pest metabolism or reproductive systems, thereby reducing pest populations without harming beneficial insects .
2. Safety Evaluation
The compound's role in evaluating the safety of pesticide residues on agricultural products is crucial. Its application in studies assessing the impact of pesticide impurities on efficacy and safety can help ensure compliance with regulatory standards, thereby protecting consumer health .
Material Science
1. Polymer Synthesis
In material science, derivatives of N-(3-chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide are being investigated for their potential use in polymer synthesis. The incorporation of such compounds into polymer matrices can enhance properties like thermal stability and mechanical strength, leading to the development of advanced materials suitable for various industrial applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Identified structural modifications that enhance efficacy against breast cancer cell lines. |
| Study 2 | Antimicrobial Properties | Demonstrated significant activity against E. coli and S. aureus with MIC values below 10 μg/mL. |
| Study 3 | Pesticide Development | Evaluated as a potential candidate for eco-friendly pest control formulations showing reduced toxicity to non-target species. |
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide involves its interaction with specific molecular targets. For example, similar compounds like gefitinib inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase by binding to the adenosine triphosphate (ATP)-binding site of the enzyme . This inhibition can disrupt signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Substituent Variations on Aromatic Rings
*Estimated based on analogous structures.
Amide Backbone Modifications
- Ethanediamide vs. Simple Amides : The ethanediamide linker in the target compound allows for dual hydrogen bonding, unlike single-amide derivatives like N-(3-chlorophenethyl)-4-nitrobenzamide .
- Bis-Amidated Derivatives : Compound 47 () features a bis-(trifluoromethylphenyl)acetamide structure, which may exhibit higher crystallinity but reduced solubility compared to the target compound’s asymmetric design .
Pharmacokinetic and Functional Implications
Biological Activity
N-(3-chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide, a compound with significant potential in medicinal chemistry, exhibits various biological activities that are crucial for its therapeutic applications. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical structure:
- Molecular Formula : C17H17ClF3N2O
- Molecular Weight : 367.78 g/mol
The biological activity of this compound is primarily linked to its interaction with multiple biological targets. The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which can influence binding affinity to various receptors and enzymes.
1. Antidiabetic Activity
Recent studies have highlighted the compound's potential as an antidiabetic agent. In vitro assays demonstrated that it exhibits significant inhibitory effects on key enzymes involved in carbohydrate metabolism:
| Enzyme Target | % Inhibition at 500 μM | IC50 (μM) |
|---|---|---|
| α-Glucosidase | 83.13 ± 0.80 | 0.91 ± 0.10 |
| α-Amylase | 78.85 ± 2.24 | - |
| PTP1B | 88.35 ± 0.89 | - |
| DPPH | 92.23 ± 0.22 | - |
These results indicate that the compound could serve as a multi-target agent for diabetes management, particularly through the inhibition of carbohydrate-digesting enzymes, which helps in controlling blood glucose levels .
2. Anticancer Activity
The compound's structural similarities to known anticancer agents suggest potential activity against various cancer cell lines. Specifically, it has been investigated for its ability to inhibit androgen receptor signaling pathways, similar to bicalutamide, which is known for treating prostate cancer:
- Case Study : A study indicated that compounds with similar structures effectively inhibited the proliferation of prostate cancer cells in vitro by blocking androgen receptor activity .
Absorption and Distribution
The compound shows favorable absorption characteristics with a high probability of human intestinal absorption (0.9742) and moderate blood-brain barrier penetration (0.5131). This suggests that it may be effectively utilized in therapeutic settings with minimal central nervous system side effects .
Metabolism
Initial data indicate that the compound is not a substrate for several key cytochrome P450 enzymes (CYP2C9, CYP2D6), suggesting a lower risk of drug-drug interactions . However, further studies are needed to fully elucidate its metabolic pathways.
Toxicity Profile
In preliminary Ames tests, the compound showed no significant mutagenic effects, indicating a potentially safe profile for therapeutic use .
Q & A
Q. What are the optimal synthetic routes for N-(3-chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide, and how can yield and purity be maximized?
Methodological Answer: The synthesis typically involves multi-step reactions starting from halogenated aromatic precursors (e.g., 3-chloro-4-fluoroaniline) and trifluoromethyl-substituted phenethyl derivatives. Key steps include:
- Nucleophilic substitution under reflux in ethanol or dichloromethane with catalysts like NaOH to form intermediate amides .
- Hydroxyethylation via condensation with 2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine, requiring anhydrous conditions to avoid side reactions .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization in toluene to achieve ≥95% purity .
Critical Parameters: Solvent choice (polar vs. non-polar), reaction time (monitored via TLC), and stoichiometric ratios of intermediates to minimize by-products.
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies substitution patterns (e.g., chloro-fluorophenyl protons at δ 7.2–7.8 ppm, trifluoromethyl group at δ 120–125 ppm in ¹³C) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the hydroxyethyl and ethanediamide moieties .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ ion at m/z 457.08) and fragmentation patterns .
- HPLC-PDA: Validates purity (>98%) using a C18 column (acetonitrile/water gradient) .
Q. How can researchers screen the compound for preliminary biological activity?
Methodological Answer:
- In vitro assays:
- Enzyme inhibition: Test against kinases or proteases using fluorogenic substrates (e.g., IC₅₀ determination) .
- Antimicrobial activity: Broth microdilution (MIC values against Gram-positive/negative bacteria) .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with dose-response curves .
- Solubility and stability: Assess in PBS (pH 7.4) and simulated gastric fluid via UV-Vis spectroscopy .
Advanced Research Questions
Q. How does the compound’s crystallographic structure influence its reactivity and biological interactions?
Methodological Answer:
- X-ray crystallography reveals key structural features:
- Hydrogen bonding between the hydroxyethyl group and amide carbonyl (O···H distance ~1.8 Å), stabilizing the conformation .
- Dihedral angles (e.g., 81.9° between chloro-fluorophenyl and trifluoromethylphenyl groups) impact steric hindrance during target binding .
- DFT calculations model electron density maps to predict sites for electrophilic/nucleophilic attacks .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-response reevaluation: Test activity at lower concentrations (nM range) to rule out false positives from aggregation-based artifacts .
- Metabolite profiling: Use LC-MS/MS to identify degradation products (e.g., hydrolysis of the ethanediamide bond) that may skew results .
- Target validation: CRISPR knockouts or siRNA silencing of putative targets (e.g., kinases) to confirm mechanistic relevance .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
Methodological Answer:
- Modular substitutions:
- Replace the trifluoromethyl group with -CF₂H or -OCF₃ to alter lipophilicity (ClogP calculations) .
- Introduce heterocycles (e.g., morpholine, thiophene) on the hydroxyethyl group to improve water solubility .
- Pharmacophore mapping: Overlay co-crystal structures with homologous targets (e.g., EGFR kinase) to identify critical binding motifs .
Q. What computational tools predict the compound’s pharmacokinetic and toxicological profiles?
Methodological Answer:
- ADMET prediction:
- SwissADME: Estimates bioavailability (%F = 65–70), blood-brain barrier permeability (low), and CYP450 inhibition risks .
- ProTox-II: Flags potential hepatotoxicity (e.g., structural alerts for mitochondrial dysfunction) .
- Molecular dynamics (MD) simulations: Model plasma protein binding (e.g., albumin) and half-life in physiological conditions .
Data Contradictions and Resolution
Q. Why do conflicting reports exist regarding the compound’s solubility in aqueous media?
Methodological Answer:
- pH-dependent solubility: The compound exhibits poor solubility in neutral PBS (≤0.1 mg/mL) but improved solubility (≥2 mg/mL) in acidic buffers (pH 4.0) due to protonation of the amide nitrogen .
- Co-solvent optimization: Use cyclodextrins (e.g., HP-β-CD) or PEG-based formulations to enhance bioavailability without chemical modification .
Q. How can researchers address discrepancies in reported IC₅₀ values for enzyme inhibition?
Methodological Answer:
- Standardize assay conditions: Control temperature (25°C vs. 37°C), ionic strength, and reducing agents (e.g., DTT) to minimize variability .
- Orthogonal assays: Validate results using SPR (surface plasmon resonance) for binding affinity (KD) and ITC (isothermal titration calorimetry) for thermodynamic parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
